molecular formula C22H26O6 B575033 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose CAS No. 170078-65-6

2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose

Cat. No.: B575033
CAS No.: 170078-65-6
M. Wt: 386.444
InChI Key: BALYQVSNDKYQHO-LMCMXOCHSA-N
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Description

The compound 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose is a complex organic molecule characterized by its hexahydropyrano[3,2-d][1,3]dioxin core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the hexahydropyrano[3,2-d][1,3]dioxin core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of benzyloxy groups: The benzyloxy groups are introduced through benzylation reactions, which typically require the use of benzyl halides and a base such as sodium hydride or potassium carbonate.

    Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions or amines to replace benzyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing the mechanisms of enzyme action and other biochemical processes.

Medicine

In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with specific biological activities.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4aR,6R,7R,8S,8aR)-2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-15-24-14-18-19(27-15)20(25-12-16-8-4-2-5-9-16)21(22(23)28-18)26-13-17-10-6-3-7-11-17/h2-11,15,18-23H,12-14H2,1H3/t15?,18-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALYQVSNDKYQHO-LMCMXOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705844
Record name 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170078-65-6
Record name 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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